molecular formula C19H19NO2 B1661925 1-(4-Morpholinophenyl)-1-phenylprop-2-yn-1-ol CAS No. 194940-93-7

1-(4-Morpholinophenyl)-1-phenylprop-2-yn-1-ol

Cat. No. B1661925
Key on ui cas rn: 194940-93-7
M. Wt: 293.4 g/mol
InChI Key: QYFQIRGYFJJVNQ-UHFFFAOYSA-N
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Patent
US06294112B1

Procedure details

3(4-Morpholinophenyl)-3-phenyl-3H-naphtho[2,1-b]pyran from 2-naphthol and 1(4-morpholinophenyl)-1-phenylprop-2-yn-1-ol (yield=71% after recrystallisation from EtOAc and hexane, m.p.=186-187° C. (uncorrected), λmax in toluene=500 nm, i.e. red).
Name
3(4-Morpholinophenyl)-3-phenyl-3H-naphtho[2,1-b]pyran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[CH:12]=[CH:11][C:10]([C:13]3([C:27]4[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=4)[O:18]C4C=CC5C(C=4[CH:15]=[CH:14]3)=CC=CC=5)=[CH:9][CH:8]=2)[CH2:3][CH2:2]1.C1C2C(=CC=CC=2)C=CC=1O>>[O:1]1[CH2:2][CH2:3][N:4]([C:7]2[CH:8]=[CH:9][C:10]([C:13]([C:27]3[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=3)([OH:18])[C:14]#[CH:15])=[CH:11][CH:12]=2)[CH2:5][CH2:6]1

Inputs

Step One
Name
3(4-Morpholinophenyl)-3-phenyl-3H-naphtho[2,1-b]pyran
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCN(CC1)C1=CC=C(C=C1)C1(C=CC2=C(O1)C=CC1=CC=CC=C12)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)C1=CC=C(C=C1)C(C#C)(O)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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